

Interaction of ZMYND19 with Tubulin and Microtubules: A Technical Guide

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Abstract

This technical guide provides a comprehensive overview of the current understanding of the interaction between Zinc Finger MYND-Type Containing 19 (ZMYND19) and the core components of the microtubule cytoskeleton, tubulin and microtubules. ZMYND19 is a protein implicated in various cellular processes, and its direct association with tubulin suggests a role in modulating microtubule-dependent functions. This document summarizes the qualitative and inferred quantitative aspects of this interaction, details relevant experimental methodologies, and visualizes the associated cellular pathways. While direct quantitative binding affinity data for the ZMYND19-tubulin interaction is not currently available in the public domain, this guide presents the framework for such investigations based on established techniques.

Introduction

ZMYND19, also known as MIZIP, is a protein characterized by the presence of a MYND (Myeloid, Nervy, and DEAF1) zinc finger domain.[1] This domain is known to mediate protein-protein interactions.[2] Research has established a direct link between ZMYND19 and the microtubule network, with the MYND domain facilitating a direct association with both α - and β -tubulin.[3] This interaction does not appear to grossly alter the overall microtubule architecture but is thought to be involved in the fine-tuned regulation of cytoskeletal dynamics.[3]

The functional consequences of the ZMYND19-tubulin interaction are believed to be significant, with implications in ciliogenesis, spermatogenesis, and brain development.^[3] Furthermore, ZMYND19 has been identified as a substrate of the C-terminal to Lish (CTLH) E3 ubiquitin ligase complex and plays a role in the negative regulation of the mTORC1 signaling pathway at the lysosomal membrane.^{[1][4][5][6][7]} This places ZMYND19 at a crossroads of cytoskeletal regulation and pivotal cellular signaling cascades.

This guide aims to consolidate the existing knowledge on the ZMYND19-tubulin/microtubule interaction, providing researchers and drug development professionals with a detailed resource to inform future studies and therapeutic strategies.

Quantitative Data on ZMYND19-Tubulin Interaction

As of the latest literature review, specific quantitative data for the binding affinity (dissociation constant, K_d) between ZMYND19 and tubulin or microtubules has not been published. The interaction has been qualitatively demonstrated through co-immunoprecipitation and colocalization studies. To facilitate future quantitative studies, the following table outlines the parameters that would be essential to determine.

Parameter	Description	Method of Determination (Proposed)	Expected Range (Hypothetical)
Kd (ZMYND19 - α/β -tubulin heterodimer)	Dissociation constant for the interaction between ZMYND19 and soluble tubulin dimers.	Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST)	nM to μ M range
Kd (ZMYND19 - Microtubules)	Dissociation constant for the interaction between ZMYND19 and polymerized microtubules.	Microtubule co-sedimentation assay, Fluorescence-based microscopy assays	nM to μ M range
kon (ZMYND19 - Microtubules)	Association rate constant for the binding of ZMYND19 to microtubules.	SPR, TIRF microscopy-based single-molecule assays	10^4 - 10^6 M ⁻¹ s ⁻¹
koff (ZMYND19 - Microtubules)	Dissociation rate constant for the unbinding of ZMYND19 from microtubules.	SPR, TIRF microscopy-based single-molecule assays	10^{-1} - 10^{-3} s ⁻¹
Stoichiometry	The molar ratio of ZMYND19 to tubulin in the bound complex.	ITC, Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)	1:1 or other

Key Interacting Partners of ZMYND19

Mass spectrometry-based proteomic analyses have identified several interacting partners of ZMYND19, providing context to its cellular functions.

Interacting Protein	Cellular Function	Experimental Evidence
α -Tubulin, β -Tubulin	Core components of microtubules.	Co-immunoprecipitation[3]
MKLN1 (Muskelin 1)	Component of the CTLH E3 ubiquitin ligase complex.[1][4][5][6][7]	Co-immunoprecipitation[1]
MAEA (Macrophage erythroblast attacher)	Component of the CTLH E3 ubiquitin ligase complex.[1]	Co-immunoprecipitation[1]
Raptor (Regulatory-associated protein of mTOR)	Component of the mTORC1 complex.[1]	Co-immunoprecipitation[1]
RagA/C	Rag GTPases involved in mTORC1 activation.[1]	Co-immunoprecipitation[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide detailed protocols for key experiments used to study the ZMYND19-tubulin interaction.

Co-Immunoprecipitation of ZMYND19 and Tubulin

This protocol describes the co-immunoprecipitation of endogenous or overexpressed ZMYND19 with tubulin from cell lysates, followed by detection via Western blotting.

Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibody against ZMYND19 (for immunoprecipitation)
- Antibody against α -tubulin or β -tubulin (for Western blotting)
- Control IgG antibody (isotype matched)
- Protein A/G magnetic beads or agarose beads

- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- SDS-PAGE gels and Western blotting apparatus

Procedure:

- Cell Lysis:
 - Culture cells to 80-90% confluency.
 - Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
 - Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (clarified lysate) to a new tube.
- Immunoprecipitation:
 - Determine the protein concentration of the lysate.
 - Incubate a defined amount of protein lysate (e.g., 1 mg) with the anti-ZMYND19 antibody or control IgG overnight at 4°C with gentle rotation.
 - Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
- Washing:
 - Pellet the beads by centrifugation or using a magnetic rack.
 - Discard the supernatant.
 - Wash the beads 3-5 times with 1 mL of cold wash buffer.

- Elution and Western Blotting:
 - After the final wash, remove all supernatant.
 - Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-tubulin antibody to detect the co-immunoprecipitated tubulin. An anti-ZMYND19 antibody should be used on a parallel blot to confirm the immunoprecipitation of the bait protein.

Microtubule Co-sedimentation Assay

This assay is used to determine if a protein binds to polymerized microtubules.

Materials:

- Purified tubulin (e.g., from bovine brain)
- General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP (100 mM stock)
- Taxol (10 mM stock in DMSO)
- Cushion buffer (e.g., GTB with 60% glycerol)
- Purified recombinant ZMYND19 protein
- SDS-PAGE gels and Coomassie stain or Western blotting reagents

Procedure:

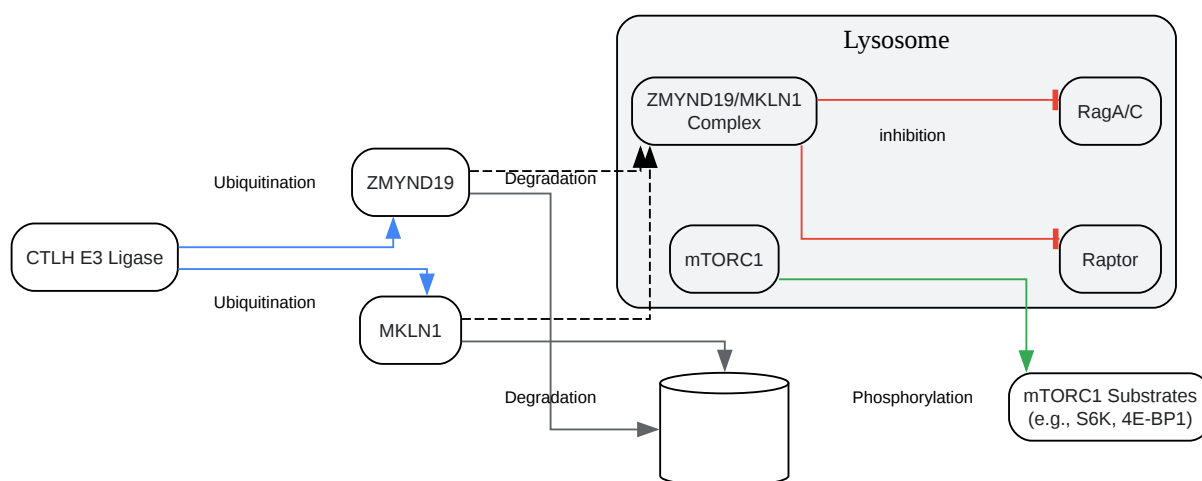
- Microtubule Polymerization:
 - Resuspend purified tubulin in ice-cold GTB to a final concentration of 2-5 mg/mL.

- Add GTP to a final concentration of 1 mM.
- Incubate at 37°C for 30 minutes to induce polymerization.
- Add Taxol to a final concentration of 20 μ M to stabilize the microtubules.
- Incubate for another 15-30 minutes at 37°C.
- Binding Reaction:
 - In separate tubes, mix a constant concentration of polymerized microtubules (e.g., 2 μ M) with increasing concentrations of purified ZMYND19 protein.
 - Include a control with ZMYND19 protein alone (no microtubules) to check for protein precipitation.
 - Incubate the mixtures at room temperature for 30 minutes.
- Sedimentation:
 - Layer each reaction mixture over a cushion of warm cushion buffer in an ultracentrifuge tube.
 - Centrifuge at 100,000 x g for 30 minutes at 25°C.
- Analysis:
 - Carefully collect the supernatant from the top of the cushion.
 - Aspirate the remaining supernatant and the cushion.
 - Resuspend the pellet (containing microtubules and bound proteins) in SDS-PAGE sample buffer.
 - Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting for ZMYND19. The amount of ZMYND19 in the pellet fraction indicates its binding to microtubules.

Signaling Pathways and Cellular Processes

Regulation of mTORC1 Signaling

ZMYND19, along with its interacting partner MKLN1, acts as a negative regulator of the mTORC1 signaling pathway.[1][4][5][6][7] Both proteins are substrates of the CTLH E3 ubiquitin ligase complex.[1] Upon accumulation (e.g., following inhibition of the CTLH complex), ZMYND19 and MKLN1 associate with the lysosomal membrane where they bind to Raptor, a key component of the mTORC1 complex, and the RagA/C GTPases.[1] This interaction inhibits the late stages of mTORC1 activation.[1]



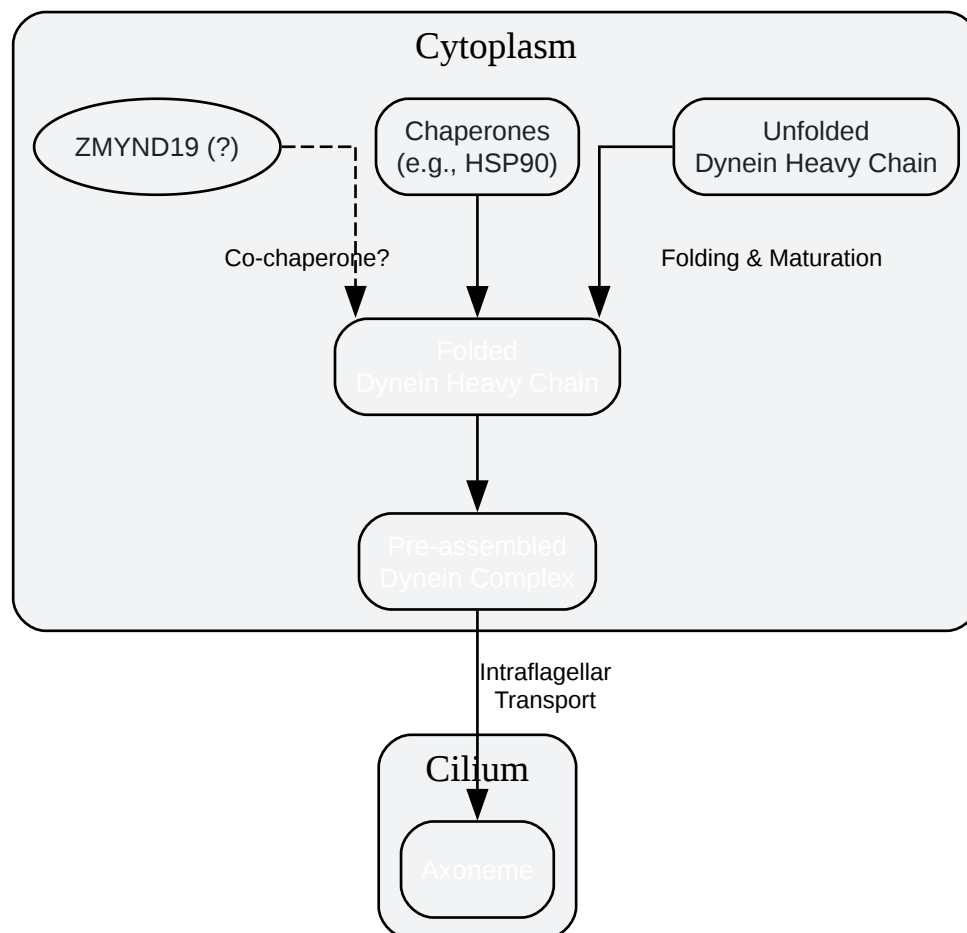
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ZMYND19 in mTORC1 Signaling

Potential Role in Dynein Pre-assembly

While a direct role for ZMYND19 in dynein pre-assembly has not been definitively established, its paralog, ZMYND10, is a known dynein axonemal assembly factor (DNAAF).[8][9][10] ZMYND10 acts as a co-chaperone, facilitating the maturation of dynein heavy chains in the cytoplasm before their transport into the cilia.[8] Given the sequence similarity and shared

MYND domain, it is plausible that ZMYND19 may have a similar or complementary role in certain cellular contexts.

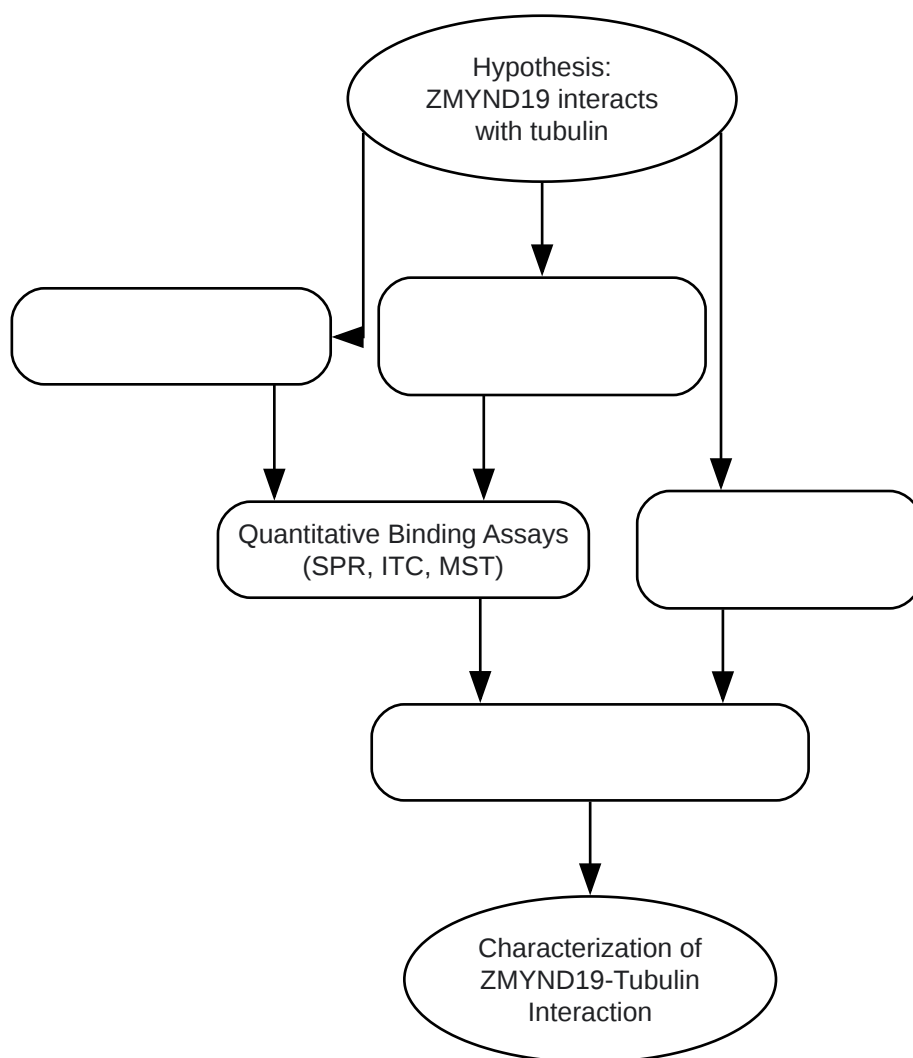


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Hypothetical Role of ZMYND19 in Dynein Pre-assembly

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the interaction between ZMYND19 and tubulin.



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Workflow for Studying ZMYND19-Tubulin Interaction

Conclusion and Future Directions

The interaction between ZMYND19 and tubulin is a critical area of investigation with the potential to uncover novel mechanisms of cytoskeletal regulation and its intersection with cellular signaling. While the direct binding has been established, the field currently lacks quantitative data to fully characterize this interaction. Future research should focus on determining the binding affinity and kinetics of the ZMYND19-tubulin interaction using biophysical techniques. Elucidating the precise structural details of the ZMYND19 MYND domain in complex with tubulin through X-ray crystallography or cryo-electron microscopy will provide invaluable insights for structure-based drug design. Furthermore, delineating the

specific role of ZMYND19 in dynein pre-assembly, in parallel to ZMYND10, will clarify its function in ciliopathies and other related disorders. A deeper understanding of how the ZMYND19-tubulin interaction is regulated and how it influences microtubule dynamics will pave the way for novel therapeutic interventions targeting a range of diseases, from cancer to developmental disorders.

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References

- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Structure and functional analysis of the MYND domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene - ZMYND19 [maayanlab.cloud]
- 4. [PDF] The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 8. ZMYND10 functions in a chaperone relay during axonemal dynein assembly - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. ZMYND10 functions in a chaperone relay during axonemal dynein assembly | eLife [elifesciences.org]
- 10. ZMYND10 stabilizes intermediate chain proteins in the cytoplasmic pre-assembly of dynein arms | PLOS Genetics [journals.plos.org]
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